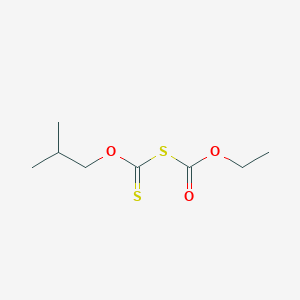
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(2-methylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(2-methylpropyl) ester is a chemical compound with the molecular formula C7H12O3S2. It is known for its unique structure, which includes both carbonyl and thiocarbonyl groups. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(2-methylpropyl) ester typically involves the reaction of thiodicarbonic acid with 1-ethyl 3-(2-methylpropyl) alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(2-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(2-methylpropyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(2-methylpropyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), OC,OC’-diethyl ester
- Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), OC-ethyl OC’-methyl ester
Uniqueness
Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 1-ethyl 3-(2-methylpropyl) ester is unique due to its specific ester group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications where other esters may not be as effective.
Propriétés
Numéro CAS |
65573-06-0 |
|---|---|
Formule moléculaire |
C8H14O3S2 |
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
ethyl 2-methylpropoxycarbothioylsulfanylformate |
InChI |
InChI=1S/C8H14O3S2/c1-4-10-7(9)13-8(12)11-5-6(2)3/h6H,4-5H2,1-3H3 |
Clé InChI |
BKXGELUBLYVYQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)SC(=S)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















